molecular formula C8H11FN2 B1398943 1-(5-Fluoro-pyridin-3-yl)-propylamine CAS No. 1249949-01-6

1-(5-Fluoro-pyridin-3-yl)-propylamine

Cat. No.: B1398943
CAS No.: 1249949-01-6
M. Wt: 154.18 g/mol
InChI Key: RQNWPQALDVFYLP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-pyridin-3-yl)-propylamine is a chemical compound with the CAS Registry Number 1249949-01-6 . This unique numerical identifier, assigned by the Chemical Abstracts Service , provides an unambiguous link to all published information about this specific substance, ensuring precise communication in regulatory and research settings . The compound has the molecular formula C8H11FN2 and a molecular weight of 154 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and a propylamine chain. Researchers should note the specified storage conditions to maintain the compound's integrity: it can be stored at -4°C for one to two weeks, while longer-term storage for one to two years requires a temperature of -20°C . This amine is intended for use as a key building block in scientific research and development, particularly in medicinal chemistry for the synthesis of novel therapeutic agents. It serves as a valuable intermediate for exploring structure-activity relationships in drug design. The presence of both the amine functional group and the fluorinated aromatic system makes it a versatile precursor for further chemical modifications, including nucleophilic substitution and salt formation reactions. This product is strictly for research purposes and is not intended for human therapeutic use, veterinary use, or any in-vivo applications.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNWPQALDVFYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CN=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Pyridine Precursors

One common approach is to start from a 3-substituted pyridine precursor and introduce fluorine at the 5-position via electrophilic fluorination or nucleophilic aromatic substitution, depending on the substituents and reaction conditions.

  • Electrophilic fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), which selectively fluorinate activated pyridine rings under mild conditions.
  • Nucleophilic aromatic substitution involves displacement of a suitable leaving group (e.g., halogen or nitro group) at the 5-position by fluoride ion sources such as KF or CsF, often facilitated by phase-transfer catalysts or polar aprotic solvents.

Cross-Coupling Reactions for Side Chain Installation

The propylamine side chain at the 3-position can be introduced via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, starting from halogenated fluoropyridine intermediates.

  • For example, 3-bromo-5-fluoropyridine can be coupled with a protected propylamine derivative under Pd(0) catalysis to afford the desired amine after deprotection.
  • Alternatively, reductive amination of 3-formyl-5-fluoropyridine with propylamine can be employed, followed by reduction to yield the target compound.

Multi-Step Synthesis via Pyridine Ring Functionalization

Another strategy involves stepwise functionalization of the pyridine ring:

  • Synthesis of 5-fluoro-3-pyridinecarboxaldehyde or 5-fluoro-3-pyridinecarbonitrile as intermediates.
  • Conversion of the aldehyde or nitrile to the corresponding propylamine via reductive amination or nitrile reduction.
  • Purification and isolation of the final 1-(5-fluoro-pyridin-3-yl)-propylamine.

Cyclization and Fluorination Strategies

Though less common for this specific compound, cyclization methods used in related fluoropyridine derivatives involve:

  • Cyclization of aminopyridines with suitable reagents (e.g., Meldrum’s acid) to form fluorinated heterocycles.
  • Subsequent functional group transformations to introduce the propylamine side chain.

These methods have been reported in the synthesis of 1,5-naphthyridine derivatives and may inspire analogous approaches for this compound.

Representative Synthetic Route Example

Step Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Halogenation 3-pyridylpropylamine derivative NBS or NCS for bromination at 3-position ~70 Provides halogenated intermediate
2 Fluorination 3-bromo-pyridine derivative KF, CsF, or Selectfluor in polar aprotic solvent 50-65 Selective fluorination at 5-position
3 Cross-coupling amination 3-bromo-5-fluoropyridine Pd catalyst, propylamine derivative, base 60-75 Installation of propylamine side chain
4 Deprotection / purification Protected amine intermediate Acid/base treatment 80-90 Final isolation of this compound

Note: Yields are approximate and depend on reaction optimization and conditions.

Research Findings and Optimization Notes

  • The fluorination step requires careful control to avoid polyfluorination or deactivation of the pyridine ring.
  • Use of mild fluorinating agents improves selectivity and functional group tolerance.
  • Cross-coupling reactions benefit from ligands such as BINAP or Xantphos to enhance amination efficiency.
  • Protecting groups on the amine (e.g., Boc or Cbz) can improve reaction yields and facilitate purification.
  • Reductive amination routes provide an alternative when aldehyde intermediates are accessible, with catalytic hydrogenation or metal hydride reagents used for reduction.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-pyridin-3-yl)-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are employed.

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

1-(5-Fluoro-pyridin-3-yl)-propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-pyridin-3-yl)-propylamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Amines
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
1-(5-Fluoro-pyridin-3-yl)-propylamine C₈H₁₁FN₂ 5-Fluoro, 3-propylamine 154.19 High polarity due to fluorine; potential pharmacological intermediate
1-(6-Methoxypyridin-3-yl)-propylamine C₉H₁₄N₂O 6-Methoxy, 3-propylamine 166.22 Methoxy group increases electron density; used as an intermediate in antiarrhythmic drug synthesis
Ethyl[(5-fluoropyridin-3-yl)methyl]amine C₈H₁₁FN₂ 5-Fluoro, 3-ethylmethylamine 154.19 Shorter alkyl chain reduces steric hindrance; similar molecular weight but distinct reactivity

Key Observations :

  • Fluorine vs. This difference may affect solubility and binding interactions in biological systems .
Propylamine Derivatives in Pharmacology
  • Propylamine Antihistamines: Compounds like norchlorcyclizine (a propylamine-derived antihistamine) exhibit teratogenic risks due to metabolic N-demethylation, a pathway less likely in this compound due to its fluoropyridine core .
  • Tryptamine Derivatives : AMT (α-methyltryptamine), which features a propylamine chain, interacts with serotonin receptors. The fluoropyridine moiety in this compound may confer distinct receptor selectivity compared to indole-based analogs .

Physicochemical and Functional Comparisons

Electronic Effects
  • Fluorine Substituent: The electron-withdrawing fluorine in this compound lowers the pKa of the amine group compared to non-fluorinated analogs, enhancing its nucleophilicity in reactions .
  • Methoxy Substituent : In 1-(6-Methoxypyridin-3-yl)-propylamine, the methoxy group donates electron density, stabilizing the pyridine ring and altering base strength .
Stability and Reactivity
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For example, perfluorinated surfactants with propylamine groups remain stable up to 250°C , suggesting similar resilience in this compound.
  • Hydrolytic Sensitivity : The propylamine chain in this compound may undergo hydrolysis under acidic conditions, analogous to N-propyl lactam derivatives .
Pharmacokinetic Considerations
  • Metabolism : Unlike propylamine antihistamines, which undergo N-demethylation or N-oxidation , the fluoropyridine core in this compound may resist hepatic metabolism, prolonging its half-life.
  • Solubility : The compound’s dihydrochloride salt form (similar to 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride) would enhance aqueous solubility for pharmaceutical formulations .

Biological Activity

Overview

1-(5-Fluoro-pyridin-3-yl)-propylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridine ring substituted with a fluorine atom and an amine group, is being investigated for its interactions with various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.

Chemical Structure

The molecular formula of this compound is C8_{8}H10_{10}FN. The presence of the fluorine atom on the pyridine ring significantly impacts the compound's electronic properties and biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the compound acts as a modulator of neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs) and potentially other targets involved in cellular signaling pathways.

Neuropharmacological Effects

Research has indicated that compounds similar to this compound can act as positive allosteric modulators of nAChRs. These receptors are crucial for various neurological functions, including cognition and memory. A study demonstrated that modifications to the alkylamino group can enhance potency, with propylamine derivatives showing significant improvements in activity compared to simpler amines .

Anticancer Properties

The compound's potential anticancer effects have also been explored. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structural features have been shown to effectively inhibit polo-like kinase 1 (Plk1), a target in various cancers . The structure-activity relationship (SAR) studies indicate that fluorinated derivatives often exhibit enhanced binding affinity and selectivity towards cancer-related targets.

Case Studies

Case Study 1: Modulation of nAChRs

In a study focused on the modulation of α7 nAChRs, various derivatives were tested for their efficacy. The results indicated that compounds with propyl substitutions exhibited lower EC50_{50} values, suggesting higher potency compared to their non-substituted counterparts . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Activity

Research investigating the inhibition of Plk1 revealed that certain derivatives of pyridine-based compounds showed IC50_{50} values in the low micromolar range, indicating significant anticancer potential. The incorporation of fluorine atoms was found to improve solubility and metabolic stability, which are critical factors for drug development .

Comparative Analysis

Compound NameTargetIC50_{50} (μM)Mechanism of Action
This compoundα7 nAChR0.14Positive allosteric modulation
Similar Pyridine DerivativePlk1~10Kinase inhibition
N-benzylpiperidineH1N1 Influenza Virus~4.38Antiviral activity

Q & A

Q. What are the optimal synthetic routes for 1-(5-Fluoro-pyridin-3-yl)-propylamine, and how can reaction conditions be optimized for yield?

The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach is reacting 5-fluoro-3-bromopyridine with propylamine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours . Optimization includes:

  • Catalyst screening : Pd-based catalysts for cross-coupling reactions improve regioselectivity.
  • Solvent effects : THF enhances nucleophilicity compared to DMF, reducing side products.
  • Temperature control : Lower temperatures (≤70°C) minimize decomposition of the fluoro-pyridine moiety.
    Yields typically range from 65–85%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • NMR : 1^1H NMR (400 MHz, CDCl₃) shows distinct signals for the pyridine ring (δ 8.2–8.4 ppm, aromatic H), fluorinated carbon (δ 148–150 ppm in 13^{13}C NMR), and propylamine chain (δ 1.5–2.7 ppm) .
  • LC-MS/MS : Electrospray ionization (ESI+) with m/z 169.1 [M+H]+^+ confirms molecular weight. Derivatization with tris(trimethoxyphenyl)phosphonium propylamine enhances sensitivity for trace analysis .
  • Elemental analysis : Expected %C: 58.3, %H: 6.5, %N: 16.9; deviations >0.3% indicate impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines.
  • Protective gear : Nitrile gloves and goggles to prevent skin/eye irritation (pH ~10–11 in aqueous solutions) .
  • Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent oxidation. Avoid contact with strong acids/oxidizers (e.g., HNO₃), which generate toxic fumes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ varying by >50% between cell lines) often arise from:

  • Assay interference : The compound’s fluorescence may distort absorbance-based assays (e.g., MTT). Validate with luminescence or resazurin assays .
  • Metabolic stability : Differences in CYP450 expression across cell lines affect metabolite profiles. Use LC-HRMS to identify active/inactive derivatives .
  • Solubility limits : DMSO concentrations >1% can artifactually enhance membrane permeability. Optimize using cyclodextrin-based carriers .

Q. What strategies are recommended for analyzing the compound’s superoxide dismutase (SOD)-like activity given kinetic ambiguities?

  • Competitive assays : Use cytochrome c reduction inhibition with xanthine/xanthine oxidase to quantify SOD-mimetic activity. Adjust pH to 7.4–8.0 to stabilize the amine group .
  • EPR spectroscopy : Directly detect superoxide radical (O₂⁻•) scavenging using spin traps like DMPO. Compare signal decay rates against known SOD mimics (e.g., MnTBAP) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict redox potentials and binding affinities for metal ions (e.g., Cu²⁺), clarifying mechanistic ambiguities .

Q. How does the position of the fluorine atom on the pyridine ring influence the compound’s reactivity and interactions?

The 5-fluoro substitution on pyridine:

  • Electronic effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing nucleophilic aromatic substitution (krel_{rel} = 1.8 vs. non-fluorinated analogs) .
  • Biological interactions : Fluorine participates in halogen bonding with protein residues (e.g., Tyr, His), improving binding affinity to kinases (ΔG = −9.2 kcal/mol in docking studies) .
  • Metabolic resistance : Fluorination reduces CYP2D6-mediated N-dealkylation, prolonging half-life in hepatic microsomes (t₁/₂ = 45 min vs. 22 min for non-fluorinated analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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